2-Aminocyclopentanecarbonitrile

Description

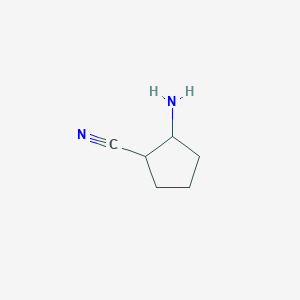

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERJCJRIDHRCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594078 | |

| Record name | 2-Aminocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80501-45-7 | |

| Record name | 2-Aminocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Aminocyclopentanecarbonitrile: A Technical Guide for Drug Development Professionals

Abstract

2-Aminocyclopentanecarbonitrile is a pivotal, non-proteinogenic amino acid precursor that serves as a versatile building block in the synthesis of a multitude of pharmacologically active agents. Its constrained five-membered ring structure provides a unique conformational rigidity that is highly sought after in modern drug design to enhance binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic routes to 2-aminocyclopentanecarbonitrile, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind key procedural choices. The significance of this scaffold is highlighted through its application in the synthesis of prominent pharmaceuticals, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.

Introduction: The Strategic Importance of the Cyclopentane Scaffold in Medicinal Chemistry

The cyclopentane moiety is a recurring motif in a variety of bioactive molecules, including prostaglandins and steroid-based drugs.[1] In the realm of synthetic pharmaceuticals, the incorporation of a cyclopentane ring can offer several advantages. Its three-dimensional, puckered structure can lead to a more defined orientation of pharmacophoric groups, potentially increasing selectivity and potency.[1] Furthermore, the replacement of more flexible or planar structures with a cyclopentane ring can improve pharmacokinetic properties by reducing metabolic susceptibility.[1]

2-Aminocyclopentanecarbonitrile, as a direct precursor to 2-aminocyclopentanecarboxylic acid, is a particularly valuable intermediate. It is a key component in the synthesis of the widely prescribed antihypertensive drug, Irbesartan.[2] The amino and nitrile functionalities provide convenient handles for further chemical transformations, making it a versatile starting material for the construction of complex molecular architectures.[3] This guide will delve into the classical and modern methodologies for the synthesis of this important compound.

Core Synthetic Methodologies

The synthesis of 2-aminocyclopentanecarbonitrile is most commonly achieved through nucleophilic additions to cyclopentanone, a readily available starting material. The two most established and industrially relevant methods are the Strecker and the Bucherer-Bergs syntheses.

The Strecker Synthesis: A Time-Honored and Versatile Approach

First reported in 1850, the Strecker synthesis is a three-component reaction involving a carbonyl compound, ammonia, and a cyanide source to produce an α-aminonitrile.[4][5] This method remains a cornerstone of amino acid synthesis due to its operational simplicity and broad substrate scope.[6]

The Strecker synthesis of 2-aminocyclopentanecarbonitrile from cyclopentanone proceeds through a two-stage mechanism:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3] The resulting hemiaminal intermediate then undergoes dehydration to form a cyclopentanimine.[6]

-

Cyanide Addition: A cyanide ion, typically from a salt like sodium or potassium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine.[6] This step results in the formation of the stable α-aminonitrile, 2-aminocyclopentanecarbonitrile. The reaction is generally carried out in a buffered aqueous or alcoholic medium to control the pH, which is crucial for both imine formation and preventing the hydrolysis of the cyanide salt.[7]

Caption: Strecker Synthesis Mechanism

The following protocol is a representative example of a lab-scale Strecker synthesis of 2-aminocyclopentanecarbonitrile, adapted from established procedures.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentanone | 84.12 | 3.0 g | 0.0357 |

| Sodium Cyanide | 49.01 | 1.97 g | 0.0402 |

| Ammonium Chloride | 53.49 | 2.33 g | 0.0436 |

| 20% Aqueous Ammonia | - | 3.5 mL | - |

| Methanol | 32.04 | 3.8 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a well-ventilated fume hood, dissolve 1.97 g of sodium cyanide in 3.9 mL of water in a round-bottomed flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of 2.33 g of ammonium chloride in 5.9 mL of water and add 3.5 mL of 20% aqueous ammonia.

-

Add the ammonium chloride/ammonia solution to the sodium cyanide solution.

-

To this mixture, add a solution of 3.0 g of cyclopentanone in 3.8 mL of methanol dropwise over 15 minutes, maintaining the temperature below 25°C with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 1.5 hours.

-

Gently heat the mixture to 60°C for 45 minutes.

-

Cease heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminocyclopentanecarbonitrile as an oil.

Causality Behind Experimental Choices:

-

Use of Ammonium Chloride/Ammonia Buffer: This combination creates a buffered system that maintains a slightly alkaline pH. This is crucial as it ensures a sufficient concentration of free ammonia for imine formation while preventing the extensive hydrolysis of sodium cyanide to the highly volatile and toxic hydrogen cyanide gas.

-

Controlled Addition of Cyclopentanone: The dropwise addition helps to control the exothermic nature of the reaction and maintain a consistent temperature, which is important for minimizing side reactions.

-

Heating Step: The gentle heating to 60°C helps to drive the dehydration of the hemiaminal to the imine, thereby pushing the equilibrium towards the product.

-

Extraction with Dichloromethane: 2-aminocyclopentanecarbonitrile is more soluble in organic solvents than in the aqueous reaction mixture, allowing for its efficient separation and purification.

Caption: Strecker Synthesis Workflow

The Bucherer-Bergs Synthesis: A Multicomponent Route to Hydantoin Intermediates

The Bucherer-Bergs reaction is another powerful multicomponent reaction that utilizes a ketone, cyanide, and ammonium carbonate to produce a hydantoin.[8] While not a direct synthesis of 2-aminocyclopentanecarbonitrile, the resulting 5,5-cyclopentanespirohydantoin can be readily hydrolyzed to the corresponding amino acid, making this a highly relevant pathway.

The mechanism of the Bucherer-Bergs reaction is more complex than the Strecker synthesis:

-

Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin from the ketone and cyanide.[9]

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile via an SN2-type reaction.[9]

-

Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate. This undergoes intramolecular cyclization to an imino-oxazolidinone, which then rearranges to the more stable hydantoin ring system.[10]

Caption: Bucherer-Bergs Reaction Mechanism

Asymmetric Synthesis: Accessing Enantiopure Building Blocks

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[11] The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of 2-aminocyclopentanecarbonitrile. Therefore, significant research has been devoted to the development of asymmetric variants.

The primary strategy for achieving enantioselectivity in the Strecker reaction is through the use of a chiral catalyst.[12] These catalysts can be either metal-based or purely organic molecules (organocatalysts). The catalyst typically functions by forming a chiral complex with the imine intermediate, which then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer.[12]

While a detailed experimental protocol for the asymmetric synthesis of 2-aminocyclopentanecarbonitrile is highly specific to the chosen catalyst system, the general approach involves the addition of a substoichiometric amount of the chiral catalyst to the reaction mixture prior to the introduction of the cyanide source. The choice of catalyst, solvent, and reaction temperature are all critical parameters that must be optimized to achieve high enantiomeric excess (ee).

Applications in Drug Development: The Case of Irbesartan

As previously mentioned, 2-aminocyclopentanecarbonitrile is a crucial intermediate in the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat high blood pressure.[2] The synthesis of Irbesartan from this intermediate typically involves the acylation of the amino group followed by hydrolysis of the nitrile to a carboxylic acid. This cyclopentanecarboxylic acid derivative is then coupled with the appropriate biphenyl-tetrazole moiety to yield the final active pharmaceutical ingredient.

The cyclopentane ring in Irbesartan plays a key role in orienting the pharmacophoric groups for optimal binding to the angiotensin II receptor, demonstrating the importance of this structural motif in achieving high therapeutic efficacy.

Conclusion

The synthesis of 2-aminocyclopentanecarbonitrile is a well-established process with the Strecker and Bucherer-Bergs reactions providing reliable and scalable routes. The choice between these methods often depends on the desired final product (aminonitrile vs. hydantoin) and the specific process requirements. For applications demanding enantiopure materials, the development of catalytic asymmetric methods has provided elegant solutions. The continued importance of 2-aminocyclopentanecarbonitrile as a pharmaceutical intermediate underscores the enduring value of these fundamental synthetic transformations in modern drug discovery and development. This guide has provided a comprehensive overview of the key synthetic mechanisms and practical considerations, equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their own synthetic endeavors.

References

- Strecker amino acid synthesis - Grokipedia. (n.d.).

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1169–1181. [Link]

-

Strecker Synthesis - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes. [Link]

-

cyclopentanone - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Bioorganic & Medicinal Chemistry, 33, 116019. [Link]

-

Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine. (1990). Journal of Medicinal Chemistry, 33(3), 894–898. [Link]

-

Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. (2012). Journal of the American Chemical Society, 134(11), 5052–5055. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega, 7(2), 2415–2424. [Link]

-

1-(4-Aminophenyl)cyclopentanecarbonitrile,CAS no. 115279-73-7 Intermediate, API, Manufacturer, Supplier, Distributor, documentation and certification, active pharmaceutical ingredient, ask India, UK, USA, Australia, Canada price - Jigs Chemical. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024. [Link]

-

Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. Retrieved from [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12. [Link]

-

2-Amino-1-cyclopentene-1-carbonitrile: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mechanistic aspects of the Strecker aminonitrile synthesis. (1971). Journal of the Chemical Society B: Physical Organic, 325-329. [Link]

-

An Overview of Pharmaceutical Intermediates: What You Should Know. (2023, November 29). Qingmu. [Link]

-

(PDF) Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. (2016). Chemical Science, 7(4), 2679–2683. [Link]

- A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Sciences and Research, 13(3), 160-165.

-

(PDF) Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). SUMITOMO KAGAKU, 2005-II.

-

Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). Retrieved January 17, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). Catalysts, 10(10), 1123. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. qingmupharm.com [qingmupharm.com]

- 12. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

physicochemical properties of 2-aminocyclopentanecarbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminocyclopentanecarbonitrile

Executive Summary

2-Aminocyclopentanecarbonitrile is a bifunctional cyclic scaffold of significant interest to researchers and drug development professionals. Its structure, incorporating a constrained cyclopentyl ring, a primary amine, and a nitrile group, presents a unique combination of stereochemical complexity and synthetic versatility. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in medicinal chemistry, from ensuring purity and stability to predicting its behavior in biological systems. This guide provides a comprehensive analysis of the known and predicted , details authoritative experimental protocols for their determination, and contextualizes the importance of these parameters within the drug discovery pipeline.

Introduction: A Profile of 2-Aminocyclopentanecarbonitrile

Chemical Identity

2-Aminocyclopentanecarbonitrile is a small organic molecule that serves as a valuable building block in chemical synthesis. The presence of both an amine (a basic center) and a nitrile group (a versatile synthetic handle and hydrogen bond acceptor) on a conformationally restricted cyclopentane frame makes it an attractive starting point for constructing more complex molecular architectures.

Caption: Chemical Identity of 2-Aminocyclopentanecarbonitrile.

Significance in Drug Discovery and Development

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. They influence every stage of the development process, including:

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Properties like solubility, lipophilicity (LogP), and charge state (pKa) govern how a molecule is absorbed into the bloodstream, distributes into tissues, is metabolized by enzymes, and is eventually cleared from the body.

-

Formulation: The solubility and stability of a compound dictate how it can be formulated into a safe and effective dosage form (e.g., tablet, solution).

-

Potency and Selectivity: The three-dimensional arrangement of functional groups, influenced by the rigid cyclopentane core, is key to how the molecule interacts with its biological target.

Therefore, a thorough characterization of 2-aminocyclopentanecarbonitrile is not merely an academic exercise but a foundational requirement for its rational use in designing new therapeutic agents.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 2-aminocyclopentanecarbonitrile. It is important to note that while some data can be found in commercial supplier databases, many properties have not been experimentally determined and published in peer-reviewed literature. This guide highlights these data gaps and provides protocols for their determination.

| Property | Value / Predicted Range | Significance in Drug Development |

| Physical Form | Liquid | Affects handling, storage, and formulation strategies. |

| Molecular Weight | 110.16 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| Melting Point | Not available. | Defines the solid-state properties and purity of the compound. |

| Boiling Point | Not available. (Isomer 1-aminocyclopentanecarbonitrile: 217°C at 760 mmHg)[1] | Important for purification by distillation and assessing thermal stability. |

| Aqueous Solubility | Not experimentally determined. Predicted to be moderate. | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |

| pKa | Not experimentally determined. Predicted pKa (amine) ≈ 9-10. | Determines the charge state at physiological pH (7.4), impacting solubility, permeability, and target binding. |

| LogP | Not experimentally determined. (Isomer 1-aminocyclopentanecarbonitrile: 1.48)[1] | Measures lipophilicity, which influences membrane permeability and metabolic clearance. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of 2-aminocyclopentanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons due to diastereotopicity and spin-spin coupling. The protons on the carbon bearing the amino group (C2) and the carbon bearing the nitrile group (C1) would appear as distinct signals. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the amine and nitrile groups will also have distinct shifts from the other aliphatic carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

N-H Stretch: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two peaks in this region is a hallmark of an -NH₂ group.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopentane ring will be observed just below 3000 cm⁻¹[2].

-

C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹[3]. This peak is highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 110, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the nitrile group (loss of 26 Da) or fragmentation of the cyclopentane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy (e.g., calculated exact mass of 110.0844 for C₆H₁₀N₂)[1].

Experimental Protocols for Physicochemical Profiling

To address the data gaps and ensure robust characterization, a systematic experimental workflow is essential. The following protocols are based on industry-standard methodologies.

Caption: A logical workflow for the physicochemical profiling of 2-aminocyclopentanecarbonitrile.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting its dissolution behavior in vivo.

-

Methodology:

-

Add an excess amount of 2-aminocyclopentanecarbonitrile to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid or liquid particles.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Protocol: Determination of pKa by Potentiometric Titration

-

Rationale: The pKa of the primary amine is a critical parameter as it dictates the compound's charge state. Potentiometric titration is a direct and accurate method for measuring pKa by monitoring pH changes during titration with an acid or base.

-

Methodology:

-

Accurately weigh and dissolve a known amount of 2-aminocyclopentanecarbonitrile in a solution of 0.15 M KCl to maintain constant ionic strength.

-

Begin stirring the solution and monitor the initial pH with a calibrated pH electrode.

-

Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

The pKa is determined from the titration curve as the pH at which half of the amine is protonated (i.e., at the half-equivalence point). Specialized software can be used for precise calculation.

-

Stability and Safety Considerations

Chemical Stability

While specific stability data is not widely published, the structure suggests potential areas of instability. The primary amine can be susceptible to oxidation. The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It is recommended to store the compound at a cool temperature (4°C is suggested by suppliers) and under an inert atmosphere to minimize degradation.

Safe Handling and Storage

Based on available safety data sheets, 2-aminocyclopentanecarbonitrile is a hazardous substance that requires careful handling.

| Hazard Category | GHS Information | Handling Precaution |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Avoid ingestion, skin contact, and inhalation of vapors. Use only in a well-ventilated area or chemical fume hood.[4][5] |

| Skin/Eye Irritation | H315: Causes skin irritation. H318: Causes serious eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][4] |

| Respiratory | H335: May cause respiratory irritation. | Avoid breathing vapors. |

| Storage | Store at 4°C. | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] |

Conclusion

2-Aminocyclopentanecarbonitrile is a molecule with significant potential as a scaffold in the synthesis of novel chemical entities. This guide has synthesized the available data on its physicochemical properties and highlighted critical data gaps. The provided experimental workflows offer a validated path for researchers to generate the robust data necessary for any successful research or drug development program. By systematically characterizing these fundamental properties, the scientific community can unlock the full potential of this versatile building block.

References

-

Chemsrc. (2025). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2906, Cyclopentylamine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143443. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98930, 2-Oxocyclopentane-1-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21163863, 2-Aminocyclohexane-1-carbonitrile. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

ChemHelpASAP. (2022). mass spectrum & fragmentation of 2-pentanone. YouTube. Available at: [Link]

Sources

- 1. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]

- 2. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

2-aminocyclopentanecarbonitrile spectral data (NMR, IR, MS)

An In-depth Technical Guide for the Spectroscopic Characterization of 2-Aminocyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 2-aminocyclopentanecarbonitrile, a vital building block in synthetic and medicinal chemistry. As this molecule exists as cis and trans diastereomers, this document emphasizes the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to not only confirm its molecular structure but also to differentiate between its stereoisomers. We delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present a detailed interpretation of the predicted spectral data. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to confidently identify, characterize, and assess the purity of 2-aminocyclopentanecarbonitrile in a laboratory setting.

Introduction: The Analytical Challenge

2-Aminocyclopentanecarbonitrile is a bifunctional molecule incorporating a primary amine and a nitrile group on a cyclopentane scaffold. Such α-aminonitriles are direct precursors to α-amino acids via the Strecker synthesis and are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][2] The structural rigidity and defined exit vectors of the cyclopentane ring make it a desirable scaffold in modern drug design.[3]

The primary analytical challenge lies in the unambiguous confirmation of its structure and, crucially, the determination of the relative stereochemistry of the amino and nitrile substituents at the C1 and C2 positions. The cis and trans diastereomers will exhibit distinct physical properties and, more importantly for our purposes, unique spectroscopic signatures. This guide provides a predictive but robust roadmap for interpreting the spectral data essential for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 2-aminocyclopentanecarbonitrile, as it provides direct insight into the connectivity and spatial arrangement of atoms.

Causality in Experimental Choices

The choice of solvent is critical. While chloroform-d (CDCl₃) is a common choice, the acidic amine protons (NH₂) may exchange or produce a broad signal. Using dimethyl sulfoxide-d₆ (DMSO-d₆) is often advantageous as it slows down proton exchange, allowing for the clear observation of the NH₂ protons and their potential coupling to the adjacent C-H proton. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-aminocyclopentanecarbonitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small drop of TMS to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentane ring protons.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[5]

-

Advanced Experiments (Optional): If structural ambiguity remains, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).

Predicted ¹H NMR Spectral Data

The cyclopentane ring protons will appear as complex multiplets due to extensive spin-spin coupling. The key to interpretation is to focus on the protons at C1 and C2, which are most affected by the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Chemical Shift |

| H-1 (CH-CN) | ~2.8 - 3.2 | Multiplet (m) | Deshielded by the adjacent electron-withdrawing nitrile group. |

| H-2 (CH-NH₂) | ~3.1 - 3.5 | Multiplet (m) | Deshielded by the adjacent electronegative amino group. |

| NH₂ | ~1.5 - 3.0 (broad singlet) | Broad Singlet (br s) | Chemical shift is concentration and solvent-dependent. Signal broadens due to quadrupole effects and exchange. |

| H-3, H-4, H-5 (CH₂)₂ | ~1.5 - 2.2 | Complex Multiplets (m) | Aliphatic protons on the cyclopentane ring.[4] Overlapping signals are expected. |

Stereochemical Differentiation: The crucial diagnostic for distinguishing cis and trans isomers is the coupling constant (³J) between H-1 and H-2.

-

trans isomer: H-1 and H-2 are anti-periplanar (dihedral angle ~180°), leading to a large coupling constant (³J ≈ 8-12 Hz).

-

cis isomer: H-1 and H-2 have a gauche relationship (dihedral angle ~60°), resulting in a small coupling constant (³J ≈ 2-5 Hz).

Caption: Key proton environments in 2-aminocyclopentanecarbonitrile.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, assuming no accidental equivalence.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C≡N (Nitrile) | ~118 - 125 | Characteristic shift for nitrile carbons. |

| C-2 (CH-NH₂) | ~50 - 60 | Aliphatic carbon attached to an electronegative nitrogen atom.[6] |

| C-1 (CH-CN) | ~35 - 45 | Aliphatic carbon attached to the electron-withdrawing nitrile group. |

| C-3, C-5 | ~30 - 40 | Aliphatic carbons adjacent to the substituted centers. |

| C-4 | ~20 - 30 | Standard aliphatic CH₂ carbon, least affected by substituents.[7] |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an indispensable, rapid technique for confirming the presence of the key functional groups: the primary amine (NH₂) and the nitrile (C≡N).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the 2-aminocyclopentanecarbonitrile sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Expected IR Absorption Bands

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Significance |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Two sharp peaks | Confirmatory for a primary amine (R-NH₂). [8] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Indicates the aliphatic C-H bonds of the cyclopentane ring.[9] |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Medium to Strong, Sharp | Confirmatory for the nitrile functional group. A very clean and diagnostic region of the spectrum. |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | Also characteristic of a primary amine. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is typically done via a Gas Chromatography (GC-MS) system, which also provides purity information. Alternatively, direct insertion probe analysis can be used.

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[10]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular formula of 2-aminocyclopentanecarbonitrile is C₆H₁₀N₂. The nominal molecular weight is 110 amu.

-

Molecular Ion (M⁺•): A peak at m/z = 110 is expected. Its intensity may be weak due to the instability of the radical cation.

-

Key Fragmentation Pathways:

-

α-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. Loss of a hydrogen radical (•H) from C2 would lead to a stable iminium ion.

-

Loss of HCN: A common fragmentation for nitriles. This would result in a fragment at m/z = 83 (110 - 27).

-

Loss of NH₂: Loss of the amino group as a radical would result in a fragment at m/z = 94 (110 - 16).

-

Ring Cleavage: The cyclopentane ring can undergo fragmentation, often initiated by the functional groups. A common pattern for cyclopentanes is the loss of ethene (C₂H₄).[11]

-

Caption: Workflow for the integrated spectroscopic characterization of the target molecule.

Conclusion

The structural and stereochemical characterization of 2-aminocyclopentanecarbonitrile is readily achievable through a coordinated application of modern spectroscopic techniques. IR spectroscopy provides rapid confirmation of the essential amine and nitrile functionalities. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Critically, ¹H NMR spectroscopy, through the analysis of chemical shifts and, most importantly, the coupling constant between the protons on C1 and C2, serves as the definitive tool for assigning the cis or trans stereochemistry. This guide provides the predictive data and analytical strategies necessary for researchers to confidently undertake this characterization.

References

-

NIST Mass Spectrometry Data Center. (n.d.). cyclopentanecarbonitrile. NIST Chemistry WebBook. [Link] [12]2. Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link] [13]3. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link] [14]4. Doc Brown's Chemistry. (2025, November 5). mass spectrum of cyclopentane fragmentation pattern. [Link] [11]5. Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link] [15]6. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link] 7. Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link] [1]8. Powers, J. C., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Journal of the American Chemical Society. [Link] [3]9. Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopentane. [Link] [4]10. OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link] [8]11. Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link] [10]12. Wikipedia. (2023, December 29). Strecker amino acid synthesis. [Link] [2]13. Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link] [7]14. Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. [Link] [9]15. Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. [Link] [16]16. University of Illinois Urbana-Champaign. (n.d.). 13C NMR spectroscopy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. cyclopentanecarbonitrile [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

diastereomers of 2-aminocyclopentanecarbonitrile explained

An In-Depth Technical Guide to the Diastereomers of 2-Aminocyclopentanecarbonitrile: Synthesis, Separation, and Characterization

Executive Summary

2-Aminocyclopentanecarbonitrile serves as a pivotal molecular scaffold in medicinal chemistry and drug development. As a conformationally constrained building block, its derivatives, particularly the corresponding β-amino acids, are integral to the design of peptidomimetics and foldamers with predictable secondary structures.[1][2] The molecule possesses two adjacent chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The spatial arrangement of the amino and nitrile functional groups dictates the molecule's three-dimensional shape, which in turn profoundly influences its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemical nuances of 2-aminocyclopentanecarbonitrile, detailing robust methodologies for its stereoselective synthesis, diastereomeric separation, and rigorous characterization.

Part 1: Stereochemical Fundamentals of 2-Aminocyclopentanecarbonitrile

Stereoisomers are compounds that share the same molecular formula and bond connectivity but differ in the three-dimensional arrangement of their atoms.[3] For 2-aminocyclopentanecarbonitrile, the key to its stereochemistry lies in the two chiral centers at carbon 1 (C1, bearing the nitrile group) and carbon 2 (C2, bearing the amino group). A molecule with n chiral centers can have a maximum of 2n stereoisomers.[4] With two chiral centers, 2-aminocyclopentanecarbonitrile has 22 = 4 possible stereoisomers.

These four isomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[5] The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[4]

The diastereomers of 2-aminocyclopentanecarbonitrile are designated by the relative orientation of the amino and nitrile groups:

-

cis-Isomers : The amino and nitrile groups are on the same face of the cyclopentane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

-

trans-Isomers : The amino and nitrile groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

Unlike enantiomers, which have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, diastereomers possess distinct physical and chemical properties, a critical feature that enables their separation.[6]

Part 2: Stereoselective Synthesis Strategies

The synthesis of 2-aminocyclopentanecarbonitrile often results in a mixture of diastereomers. The strategic choice of reagents and reaction conditions is paramount to controlling the diastereomeric ratio. A common approach involves the reductive amination of a β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate, followed by introduction of the nitrile functionality, or adapting Strecker synthesis conditions. The synthesis of the closely related 2-aminocyclopentanecarboxylic acid provides a robust template for this process.[7]

A key strategy for controlling stereochemistry is epimerization.[7] The stereocenter at the α-position to the carbonyl (or nitrile) group is susceptible to base-catalyzed epimerization. This allows for the conversion of a kinetically favored product mixture into a thermodynamically more stable one, often enriching one diastereomer.[7][8]

Experimental Protocol: Synthesis and Epimerization

This protocol is adapted from the synthesis of a related amino ester and is designed to favor the trans diastereomer via thermodynamic control.[7]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene.

-

Add (S)-α-phenylethylamine (1.1 eq) and a catalytic amount of isobutyric acid.

-

Heat the mixture to facilitate imine formation and azeotropically remove water.

-

Cool the reaction mixture and, in a separate flask, prepare a solution of sodium borohydride (NaBH₄) (4.0 eq) in isobutyric acid.

-

Slowly add the crude imine solution to the NaBH₄ solution under vigorous stirring at 0°C to perform the reduction.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond. The chiral amine acts as a chiral auxiliary, inducing a degree of diastereoselectivity in the initial product mixture.

-

-

Work up the reaction by quenching with water, neutralizing, and extracting the product with an organic solvent (e.g., ethyl ether). This yields a crude mixture of diastereomeric amino esters.

Step 2: Base-Catalyzed Epimerization

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.15 eq) in ethanol.

-

Add the crude amino ester mixture from Step 1 to the sodium ethoxide solution.

-

Stir the mixture at a controlled temperature (e.g., 30–35 °C) for 18-24 hours.[7]

-

Causality: Sodium ethoxide is a strong base that deprotonates the carbon alpha to the ester group (C1). The resulting enolate can be protonated from either face, allowing the stereocenter to invert. Over time, the reaction equilibrates to the thermodynamically more stable diastereomer, which is typically the trans isomer where the bulky substituents are further apart.

-

-

Remove ethanol under vacuum.

-

Perform an aqueous workup with saturated NaHCO₃ and brine, followed by extraction with ethyl ether.

-

Purify the resulting product via column chromatography to isolate the enriched trans-amino ester. The nitrile can then be formed through established chemical transformations.

Part 3: Separation and Purification of Diastereomers

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques that are ineffective for enantiomers.[6][9]

-

Fractional Crystallization : This classical method relies on differences in the solubility of diastereomers in a given solvent system. By forming a salt with a chiral resolving agent (like tartaric or camphorsulfonic acid), one diastereomeric salt may preferentially crystallize from the solution, allowing for its isolation by filtration.[9]

-

Chromatography : High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating diastereomers.[9][10] Due to their different shapes and polarities, diastereomers interact differently with the stationary phase, leading to different retention times and enabling their separation.[10] A chiral stationary phase is not required for separating diastereomers, which simplifies method development.[9]

Experimental Protocol: HPLC Separation

This protocol outlines a general approach for separating cis and trans diastereomers of 2-aminocyclopentanecarbonitrile.

-

System Preparation : Use a standard HPLC system equipped with a UV detector. A normal-phase silica column or a C18 reverse-phase column can be used.

-

Sample Preparation : Dissolve the diastereomeric mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Method Development :

-

Start with an isocratic mobile phase. For a normal-phase column, a mixture of hexane and isopropanol is a common choice. For a reverse-phase column, use a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape for the amine.

-

Inject a small volume (5-10 µL) of the sample.

-

Monitor the elution profile. If peaks are not resolved, adjust the mobile phase composition. For instance, in normal-phase, increasing the polar solvent (isopropanol) percentage will decrease retention times.

-

An isocratic method is often preferable for resolving closely eluting peaks.[9]

-

-

Separation and Collection : Once baseline separation is achieved, scale up to a semi-preparative or preparative column to isolate larger quantities of each diastereomer. Collect fractions corresponding to each peak.

-

Analysis : Analyze the collected fractions to confirm the purity of each isolated diastereomer.

Sources

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.6 Diastereomers - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 2-Aminocyclopentanecarbonitrile Derivatives: A Technical Guide

Abstract

The 2-aminocyclopentanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these versatile compounds. We will delve into their significant potential as antiviral agents, particularly as influenza neuraminidase inhibitors, and explore their growing relevance in anticancer research and as modulators of key enzyme activity. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation into this promising class of molecules.

Introduction: The Structural Significance of the 2-Aminocyclopentanecarbonitrile Core

The 2-aminocyclopentanecarbonitrile framework, characterized by a five-membered carbocyclic ring bearing vicinal amino and nitrile groups, represents a unique convergence of structural features that impart significant biological potential. The constrained cyclopentane ring serves as a rigid scaffold, allowing for the precise spatial orientation of its functional substituents to interact with biological targets. The α-aminonitrile moiety is a versatile pharmacophore, known for its ability to engage in various non-covalent interactions and, in some cases, to act as a covalent warhead. This combination of a defined three-dimensional structure and reactive potential has made these derivatives a focal point of drug discovery efforts.

Antiviral Activity: Potent Influenza Neuraminidase Inhibition

The most extensively documented biological activity of 2-aminocyclopentanecarbonitrile derivatives is their potent inhibition of the influenza virus neuraminidase (NA).[1][2] NA is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral therapy.

Mechanism of Action: Blocking Viral Egress

Derivatives of 2-aminocyclopentanecarbonitrile have been designed to mimic the natural substrate of neuraminidase, sialic acid. By binding to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, effectively trapping newly formed virus particles and halting the spread of infection.[2] The cyclopentane ring acts as a scaffold to position key interacting groups—such as carboxylate, amino/guanidino, and acetamido moieties—into the four binding pockets of the NA active site, mirroring the interactions of established inhibitors like zanamivir and oseltamivir.[1]

Diagram 1: Neuraminidase Inhibition Workflow

Caption: Workflow of influenza neuraminidase inhibition by 2-aminocyclopentanecarbonitrile derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications have revealed key determinants for potent neuraminidase inhibition. The relative stereochemistry of the substituents on the cyclopentane ring is crucial for optimal interaction with the enzyme's active site.[1] Studies have shown that specific isomers exhibit significantly higher potency, underscoring the importance of stereoselective synthesis.[1] For instance, derivatives with IC50 values in the nanomolar range, comparable or superior to FDA-approved drugs, have been developed.[1]

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro anti-influenza activity of representative cyclopentane derivatives against various influenza strains.

| Compound ID | Influenza Strain | Assay | IC50 / EC50 (µM) | Reference |

| RWJ-270201 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |

| RWJ-270201 | H3N2 (various strains) | Neutral Red Assay | <0.3 | [2] |

| RWJ-270201 | H5N1 (avian) | Neutral Red Assay | <0.3 | [2] |

| RWJ-270201 | Influenza B (B/Beijing/184/93) | Neutral Red Assay | <0.2 | [2] |

| BCX-1827 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |

| BCX-1898 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |

| BCX-1923 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |

Anticancer and Enzyme Inhibitory Activities

While the antiviral properties are well-established, the broader aminonitrile class, including heterocyclic and other carbocyclic variants, has shown significant promise as anticancer agents and enzyme inhibitors.[3][4] These findings provide a strong rationale for investigating 2-aminocyclopentanecarbonitrile derivatives in these therapeutic areas.

Anticancer Potential: Targeting Cellular Proliferation

Aminonitrile-containing molecules have demonstrated cytotoxic effects against a range of cancer cell lines, including leukemia, colon, and breast cancer.[3][5] The proposed mechanisms often involve the inhibition of key cellular processes required for tumor growth.

-

Tubulin Polymerization Inhibition : Certain aminonitrile derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5]

-

Kinase Inhibition : The aminonitrile scaffold has been incorporated into inhibitors of various kinases crucial for cancer cell signaling, such as Cyclin-Dependent Kinase 4 (CDK4).[6][7] A pyridopyrimidine derivative with a cyclopentyl group was identified as a potent CDK4/6 inhibitor, inducing growth arrest in multiple tumor cell lines with GI50 values in the nanomolar to low micromolar range.[6]

Enzyme Inhibition: A Broad Spectrum of Targets

The structural features of 2-aminocyclopentanecarbonitrile make it an attractive scaffold for designing inhibitors of various enzymes implicated in disease.

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition : The nitrile group is a key pharmacophore in many DPP-4 inhibitors used for the treatment of type 2 diabetes.[8] These inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[8] The design of novel DPP-4 inhibitors often involves scaffolds that present a nitrile group to the enzyme's active site.

-

Cathepsin Inhibition : Cathepsins, a family of proteases, are involved in various pathological processes, including tumor progression and invasion.[9] Aminonitrile derivatives have been explored as inhibitors of cysteine proteases like cathepsins, with some showing potent activity.[9][10]

Neuroprotective Potential

Emerging research suggests that compounds capable of mitigating oxidative stress, neuroinflammation, and apoptosis hold promise for treating neurodegenerative diseases.[11][12] While direct studies on 2-aminocyclopentanecarbonitrile derivatives are limited, the general neuroprotective mechanisms of various bioactive compounds provide a framework for future investigation. These mechanisms include scavenging free radicals, inhibiting pro-inflammatory signaling pathways, and modulating apoptosis-related proteins like caspases.[11][13]

Synthesis and Experimental Protocols

The synthesis of 2-aminocyclopentanecarbonitrile derivatives is crucial for exploring their biological potential. The Strecker synthesis is a robust and widely used method for preparing the core α-aminonitrile structure.

Protocol: Strecker Synthesis of 1-Aminocyclopentane Carbonitrile

This one-pot, three-component reaction provides an efficient route to the core scaffold.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH4Cl)

-

Aqueous Ammonia

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottomed flask, dissolve sodium cyanide (1.05 eq) in water.

-

Add a solution of ammonium chloride (1.2 eq) in water, followed by aqueous ammonia.

-

Add a solution of cyclopentanone (1.0 eq) in methanol to the flask.

-

Stir the mixture at room temperature for 1.5 hours.

-

Gently heat the mixture to 60°C for 45 minutes, then allow it to cool to room temperature while continuing to stir for another 45 minutes.[14]

-

Extract the aqueous mixture multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentane carbonitrile.

-

The crude product can be purified by distillation or chromatography as needed.

Diagram 2: Strecker Synthesis of 1-Aminocyclopentane Carbonitrile

Caption: Reaction scheme for the Strecker synthesis of the core scaffold.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the antiproliferative activity of novel compounds.[5]

Materials:

-

Cancer cell line of interest (e.g., HCT116, BEL-7402)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (2-aminocyclopentanecarbonitrile derivatives)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 2-aminocyclopentanecarbonitrile scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The potent anti-influenza activity of its derivatives is well-documented and provides a solid foundation for further optimization and clinical translation. The demonstrated anticancer and enzyme-inhibitory activities of the broader aminonitrile class strongly suggest that cyclopentane-based analogs are worthy of extensive investigation in these areas.

Future research should focus on:

-

Stereoselective Synthesis: Developing efficient synthetic routes to access enantiomerically pure derivatives to fully elucidate structure-activity relationships.

-

Mechanism of Action Studies: Expanding mechanistic studies beyond antiviral targets to understand how these compounds exert anticancer and potential neuroprotective effects at a molecular level.

-

In Vivo Efficacy: Progressing lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the unique structural and chemical properties of the 2-aminocyclopentanecarbonitrile core, the scientific community is well-positioned to unlock new therapeutic avenues for a range of challenging diseases.

References

-

Babu, Y. S., Chand, P., Bantia, S., Kotian, P., Dehghani, A., El-Kattan, Y., Lin, T. H., Hutchison, T. L., Elliott, A. J., Parker, C. D., Ananth, S. L., Horn, L. L., Laver, G. W., & Montgomery, J. A. (2000). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry, 43(19), 3482–3486. [Link]

-

Bisht, K. S., Van Olphen, A., & Others. (n.d.). Antiviral activity of cyclopentene nitro-ester and derivatives. Digital Commons @ USF. [Link]

-

Chand, P., Bantia, S., Kotian, P. L., El-Kattan, Y., Lin, T. H., & Babu, Y. S. (2005). Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. Bioorganic & Medicinal Chemistry, 13(12), 4071–4077. [Link]

-

Bantia, S., Arnold, C. S., Parker, C. D., Upshaw, R., & Chand, P. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]

-

Vieira, P. D. C., Cavalcanti, L. T., Almeida, H. M. D. E. S., & Ferreira, S. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. [Link]

-

da Costa Vieira, P., Tenório Cavalcanti, L., Maravilha Dantas e Sousa Almeida, H., & Ferreira, S. (2023). Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. Archives of Pharmacy and Pharmaceutical Sciences, 7, 022-027. [Link]

-

Chand, P., Babu, Y. S., Bantia, S., Chu, N., Cole, L. B., Kotian, P. L., Montgomery, J. A., Pathak, V. P., Petty, S. L., Shrout, D. P., Walsh, D. A., & Walsh, G. M. (2004). Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Amide Derivatives. Journal of Medicinal Chemistry, 47(8), 1930–1940. [Link]

-

Api, A. M., Belsito, D., Bisesti, S., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., ... & Wilcox, D. K. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 66, 203–209. [Link]

-

Sharma, S., & Singh, P. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 22(12), 1406–1425. [Link]

-

Li, Z., Ren, Y., Wu, C., Liu, C., Zhang, Y., Wang, L., Zhu, J., & Feng, L. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(23), 9589–9601. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological Reports, 69(5), 899–906. [Link]

-

Xu, Z., Chen, S., Wang, Y., Zhang, C., & Zhang, H. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 68(1), 361–386. [Link]

-

Tzekaki, E. E., & Kitsos, G. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(5), 535–547. [Link]

- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

Nikolova, S., & Tzanova, T. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6524. [Link]

-

Zaręba, N., Zając, M., Czyż, J., & Pociecha, K. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(21), 7401. [Link]

-

Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14959. [Link]

-

Parihar, C., & Sharma, D. K. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 130–144. [Link]

-

Wang, Y., Chen, Y., Zhang, Q., Lu, Y., Hou, X., Chen, K., Lu, T., & Xu, M. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Drug Targets, 22(14), 1667–1679. [Link]

-

Citarella, A., Colombo, L., Tortorella, P., & Gelardi, E. (2024). Synthesis of α-fluorocinnamate derivatives as novel cathepsin S inhibitors with in vitro antiproliferative activity against pancreatic cancer cells. Bioorganic & Medicinal Chemistry, 115, 117987. [Link]

-

Atta, M. A., Al-Karmalawy, A. A., & El-Fakharany, E. M. (2021). Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. ResearchGate. [Link]

-

Wang, Y., Liu, Y., Lu, P., & Zhao, Z. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

Lanza, M., & Nocentini, A. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences, 24(3), 2911. [Link]

-

Zhou, Y., & others. (2004). Synthesis and evaluation of 3-substituted-4-oxa-azabicyclo[15][16]heptan-7-ones as cynteine proteases inhibitors. Part II. Arkivoc, 2004(5), 103-111. [Link]

-

Karuppagounder, V., & Yallapu, M. M. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Life, 14(11), 1361. [Link]

-

S, D., & Others. (2025). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biotech Res Asia, 22(1). [Link]

-

IMR Press. (2023). DPP-4 Inhibitors as a savior for COVID-19 patients with diabetes. ScienceOpen. [Link]

-

Al-Ostath, O. M. S., El-Gamal, M. I., & Anbar, M. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14357–14376. [Link]

-

Wang, Y., & others. (2021). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). General structure of 2-pyrimidinecarbonitrile derivatives, showing... [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyscijournal.com [pharmacyscijournal.com]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of α-fluorocinnamate derivatives as novel cathepsin S inhibitors with in vitro antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. "Antiviral activity of cyclopentene nitro-ester and derivatives" by Kirpal S. Bisht, Alberto Van Olphen et al. [digitalcommons.usf.edu]

2-aminocyclopentanecarbonitrile CAS number lookup

An In-Depth Technical Guide to Aminocyclopentanecarbonitrile Isomers for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of aminocyclopentanecarbonitrile isomers, focusing on their chemical identification, synthesis, and applications, particularly within the pharmaceutical and life sciences sectors. This document delves into the distinct properties and synthetic pathways of 1-aminocyclopentane-1-carbonitrile, 2-aminocyclopentane-1-carbonitrile, and 2-amino-1-cyclopentene-1-carbonitrile. It aims to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective utilization of these versatile chemical intermediates. The guide includes detailed experimental protocols, safety information, and a comparative analysis of their properties, supported by authoritative references.

Introduction and Isomer Identification

The term "aminocyclopentanecarbonitrile" can refer to several structural isomers, each with unique chemical properties and applications. The position of the amino and cyano groups on the cyclopentane ring is crucial for their reactivity and utility as building blocks in organic synthesis. This guide will focus on three key isomers, providing their respective Chemical Abstracts Service (CAS) numbers for unambiguous identification.

It is critical for researchers to use the correct CAS number to ensure they are working with the intended molecule. The three primary isomers discussed are:

-

1-Aminocyclopentane-1-carbonitrile

-

2-Aminocyclopentane-1-carbonitrile

-

2-Amino-1-cyclopentene-1-carbonitrile

Comparative Physicochemical Properties

The structural differences between these isomers lead to distinct physicochemical properties, which are summarized in the table below for easy comparison. These properties are essential for designing reaction conditions, purification strategies, and for understanding the compounds' behavior in various analytical methods.

| Property | 1-Aminocyclopentane-1-carbonitrile | 2-Aminocyclopentane-1-carbonitrile | 2-Amino-1-cyclopentene-1-carbonitrile |

| CAS Number | 49830-37-7[1][2] | 80501-45-7 | 2941-23-3[3][4] |

| Molecular Formula | C₆H₁₀N₂[1] | C₆H₁₀N₂ | C₆H₈N₂[4] |

| Molecular Weight | 110.16 g/mol [1][2] | 110.16 g/mol | 108.14 g/mol |

| Appearance | Oil[5] | Liquid | Crystalline Solid / Liquid[3] |

| Boiling Point | 217°C at 760 mmHg[1] | Not explicitly available | Not explicitly available |

| Density | 1.02 g/cm³[1] | Not explicitly available | Not explicitly available |